Ethamivan (N,N-Diethylvanillamide), also known by its trade name Emivan, is a synthetic compound classified as a central nervous system stimulant with primary action on the respiratory center. [, , , ] Although once investigated for its potential therapeutic benefits in conditions associated with respiratory depression, Ethamivan's use in clinical practice has declined due to the advent of safer and more effective treatment options. [, ] In research, Ethamivan serves as a valuable tool to study respiratory control mechanisms and explore the pharmacology of central nervous system stimulants.
Ethamivan belongs to the class of organic compounds known as methoxyphenols, which contain a methoxy group attached to a benzene ring. Its chemical formula is , and it has been assigned the DrugBank accession number DB08989. Ethamivan is categorized under the ATC code R07AB04 and is recognized for its analeptic properties, which stimulate respiratory function .
The synthesis of ethamivan involves several steps that typically include the following:
The synthesis parameters such as temperature, reaction time, and concentration of reactants can significantly influence the yield and purity of ethamivan .
Ethamivan's molecular structure can be described as follows:
The molecular weight of ethamivan is approximately 223.268 g/mol, with a melting point recorded at about 95–95.5 °C .
Ethamivan participates in various chemical reactions typical for amides and phenolic compounds:
These reactions are crucial for understanding the reactivity and potential modifications of ethamivan in pharmaceutical applications.
Ethamivan acts primarily as a respiratory stimulant by enhancing the sensitivity of chemoreceptors to carbon dioxide levels in the blood. Its mechanism involves:
Clinical studies have demonstrated that ethamivan effectively supports respiration below critical carbon dioxide thresholds, although its efficacy diminishes as carbon dioxide levels rise significantly.
The physical and chemical properties of ethamivan are summarized as follows:
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 223.268 g/mol |
Melting Point | 95–95.5 °C |
Solubility | Soluble in organic solvents |
State | Solid |
Ethamivan's solubility profile indicates it is more soluble in organic solvents than in water, which is relevant for formulation in pharmaceutical applications .
Ethamivan has been investigated for various scientific applications:
Despite its historical use, ethamivan is no longer widely utilized in clinical practice within the United States but remains relevant in research contexts.
The mid-20th century witnessed intense pharmacological interest in analeptics—central nervous system stimulants used to counteract respiratory depression caused by barbiturates, opioids, and anesthetics. Early agents like strychnine (glycine receptor antagonist), picrotoxin (GABA-A receptor antagonist), and nikethamide (developed in the 1950s) dominated clinical practice. These non-selective stimulants aimed to restore breathing through cortical, brainstem, and spinal cord excitation but carried risks of convulsions and arrhythmias due to broad CNS activation [1]. By the 1960s, the therapeutic goal shifted toward respiratory-selective analeptics that could stimulate breathing without generalized CNS excitation. This drive emerged from limitations in managing barbiturate overdoses and postoperative respiratory depression, where existing agents had narrow therapeutic windows [1] [2]. Ethamivan’s development occurred within this paradigm shift toward targeted respiratory stimulation.
Table 1: Key Mid-20th Century Analeptic Agents
Compound | Primary Mechanism | Clinical Application Era |
---|---|---|
Strychnine | Glycine receptor antagonism | 1930s–1950s |
Picrotoxin | GABA-A receptor antagonism | 1940s–1950s |
Nikethamide | Enhanced respiratory drive at medullary centers | 1950s–1960s |
Doxapram | Carotid body chemoreceptor stimulation | 1960s–1980s |
Ethamivan | Similar to nikethamide; medullary action | 1960s–1970s |
Ethamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide), initially designated ethamivan (USAN) or etamivan (INN), was synthesized as a structural analog of nikethamide (N,N-diethylnicotinamide). Both shared a diethylamide moiety but differed in their aromatic base: Ethamivan substituted a vanillic acid (methoxy-hydroxybenzoic acid) ring for nikethamide’s pyridine ring. This modification aimed to enhance respiratory specificity and reduce peripheral side effects [3]. Pharmacological studies in the early 1960s demonstrated Ethamivan’s efficacy in reversing respiratory depression. In a landmark 1962 study, it significantly accelerated recovery from thiopental anesthesia (a barbiturate) in comparative trials against nikethamide, though its effects remained transient [2].
Mechanistically, Ethamivan acted primarily on the medullary respiratory center, increasing respiratory rate and tidal volume. Animal studies indicated additional stimulation of the carotid chemoreceptors at higher doses. Unlike non-selective analeptics (e.g., picrotoxin), it showed lower convulsant potential, positioning it as a safer alternative for barbiturate overdose and chronic respiratory conditions like COPD-associated hypercapnia [1] [3]. Marketed under trade names including Emivan, Vandid, and Analepticon, it was administered intravenously for acute respiratory depression and investigated as an oral agent for COPD [3].
Ethamivan’s clinical adoption peaked in the 1960s but declined rapidly by the 1980s due to therapeutic limitations and evolving standards in respiratory care:
Regulatory agencies (FDA, EMA) never formally withdrew approval, but Ethamivan was deprecated from clinical guidelines by the 1990s. It remains listed in some pharmacopeias as an obsolete agent, with no current manufacturers identified globally [3].
Table 2: Timeline of Ethamivan’s Regulatory Status
Period | U.S. Status | Global Status | Key Influencing Factors |
---|---|---|---|
1960–1965 | Approved (FDA) | Widely adopted (UK, Canada) | Demand for barbiturate antidotes |
1965–1975 | Secondary option | Declining first-line use | Competition from doxapram; ventilator use |
1975–1990 | Limited availability | Withdrawn (several countries) | Safety concerns; lack of chronic benefit |
1990–Present | Not marketed | Obsolete/compendial status | Absence of manufacturer interest |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7